molecular formula C7H12IN3 B1399910 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine CAS No. 879488-19-4

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Cat. No.: B1399910
CAS No.: 879488-19-4
M. Wt: 265.09 g/mol
InChI Key: PAFQTDKYYROHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 4-position and an N,N-dimethylethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated at the 4-position using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Attachment of the N,N-Dimethylethanamine Group: The final step involves the alkylation of the iodinated pyrazole with N,N-dimethylethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrazole derivative.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the N,N-dimethylethanamine group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
  • 2-(4-Chloro-1H-pyrazol-1-yl)-N,N-dimethylethanamine
  • 2-(4-Fluoro-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Uniqueness

The uniqueness of 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine lies in the presence of the iodine atom, which can significantly affect its reactivity and interaction with other molecules

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFQTDKYYROHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734767
Record name 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879488-19-4
Record name 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate (Preparation 58) (1.03 g, 2.63 mmol) was treated with dimethylamine in THF (2M, 10 mL, 20.00 mmol) and stirred at room temperature for 3 days. Solvents were removed under reduced pressure and the residue partitioned between DCM and saturated aqueous NaHCO3. The aqueous were extracted with DCM and the combined organic layers dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 10% MeOH in DCM to give the title compound (616 mg, 89%).
Name
2-(4-Iodo-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.